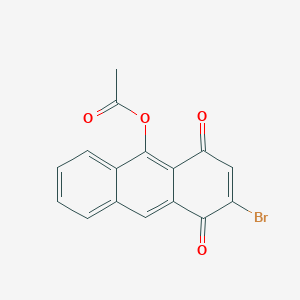
3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is a chemical compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various fields such as dye manufacturing, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate typically involves the bromination of 1,4-dioxo-1,4-dihydroanthracene followed by acetylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
The acetylation step involves the reaction of the brominated intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydroquinones or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Substituted anthraquinone derivatives.
Oxidation Reactions: Quinones and other oxidized anthraquinone derivatives.
Reduction Reactions: Hydroquinones and other reduced anthraquinone derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit specific enzymes involved in cellular metabolism, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxo-1,4-dihydroanthracene: The parent compound without the bromine and acetate groups.
1-Bromo-4-hydroxyanthraquinone: A similar compound with a hydroxyl group instead of an acetate group.
9,10-Anthraquinone: A structurally related compound with different substituents.
Uniqueness
3-Bromo-1,4-dioxo-1,4-dihydroanthracen-9-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
579492-00-5 |
|---|---|
Fórmula molecular |
C16H9BrO4 |
Peso molecular |
345.14 g/mol |
Nombre IUPAC |
(3-bromo-1,4-dioxoanthracen-9-yl) acetate |
InChI |
InChI=1S/C16H9BrO4/c1-8(18)21-16-10-5-3-2-4-9(10)6-11-14(16)13(19)7-12(17)15(11)20/h2-7H,1H3 |
Clave InChI |
JHDGNORIALQCAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C(=CC3=CC=CC=C31)C(=O)C(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
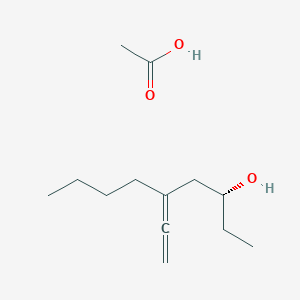
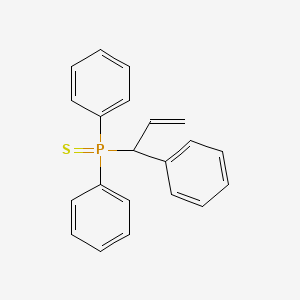
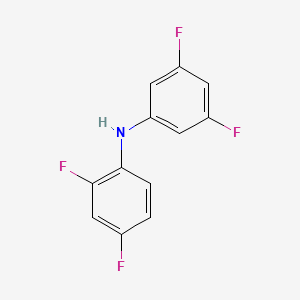
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
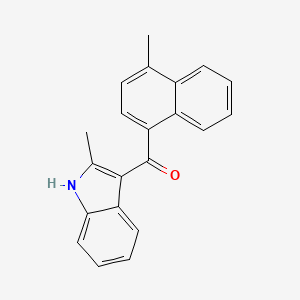
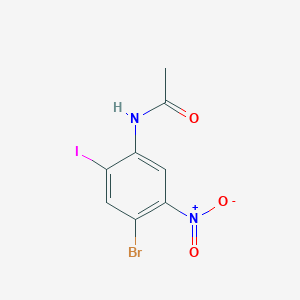
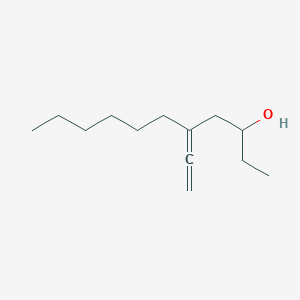
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
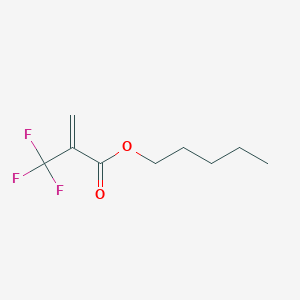
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)

![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
